molecular formula C14H13ClN4O B7478409 N-[2-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B7478409
M. Wt: 288.73 g/mol
InChI Key: HNABHLUOMIDXGX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of oxazolo[5,4-d]pyrimidines This compound is characterized by the presence of a 4-chlorophenyl group, an ethyl chain, and a 3-methyl substitution on the oxazolo[5,4-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolo[5,4-d]pyrimidine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a suitable chlorinated aromatic compound reacts with an intermediate.

    Attachment of the ethyl chain: This can be done through alkylation reactions using ethyl halides.

    Methylation at the 3-position: This step typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: Shares the 4-chlorophenyl group and ethyl chain but lacks the oxazolo[5,4-d]pyrimidine core.

    3-Methyl-1,2,4-oxadiazole: Contains a similar heterocyclic structure but differs in the specific ring system and substituents.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-9-12-13(17-8-18-14(12)20-19-9)16-7-6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNABHLUOMIDXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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